Anti-Platelet Aggregation: DDK Exhibits 6-Fold Lower Potency Than 5,6-Dehydrokawain (DK) in Arachidonic Acid-Induced Rabbit Platelet Aggregation
In a direct head-to-head in vitro study using rabbit platelets, 5,6-dehydrokawain (DK) and 7,8-dihydro-5,6-dehydrokawain (DDK) were compared for their ability to inhibit arachidonic acid-induced platelet aggregation. DK demonstrated an IC50 of approximately 10 μg/mL, while DDK was significantly less potent with an IC50 of approximately 60 μg/mL [1]. Both compounds inhibited ATP release and thromboxane B2 formation, with the observed potency difference attributed to the saturation state of the C7–C8 bond.
| Evidence Dimension | Inhibition of arachidonic acid-induced platelet aggregation (IC50) |
|---|---|
| Target Compound Data | ~60 μg/mL |
| Comparator Or Baseline | 5,6-Dehydrokawain (DK) ~10 μg/mL |
| Quantified Difference | DK is ~6-fold more potent than DDK |
| Conditions | Rabbit platelets in vitro; aggregation induced by arachidonic acid; ATP release and thromboxane B2 formation also measured |
Why This Matters
This substantial potency gap (~6-fold) precludes using DK as a functional substitute for DDK in any platelet aggregation or thrombosis-related assay; researchers must procure the specific compound relevant to their mechanistic question.
- [1] Teng CM, Hsu SY, Lin CH, Yu SM, Wang KJ, Lin MH, Chen CF. Antiplatelet action of dehydrokawain derivatives isolated from Alpinia speciosa rhizoma. Chin J Physiol. 1990;33(1):41-8. PMID: 2376215. View Source
